molecular formula C8H15Cl2N3 B2754794 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride CAS No. 2260936-64-7

2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride

Cat. No.: B2754794
CAS No.: 2260936-64-7
M. Wt: 224.13
InChI Key: HIKSBFXHMWPQEO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-2-butene with a suitable catalyst, such as Grubbs’ second generation catalyst, to yield the desired product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar principles to optimize efficiency and scalability.

Chemical Reactions Analysis

2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves the inhibition of activator protein-1 (AP-1), which plays a crucial role in cell growth and differentiation. By inhibiting AP-1, the compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.

Comparison with Similar Compounds

2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride can be compared with other similar compounds, such as indole derivatives, which also exhibit significant biological activity . Indole derivatives are known for their diverse applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific mechanism of action and its potential to inhibit AP-1, which sets it apart from other compounds with similar structures.

Similar compounds include:

  • Indole-3-carbinol
  • 3,3’-Diindolylmethane
  • Indole-2-carboxylic acid

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKSBFXHMWPQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCC(CC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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